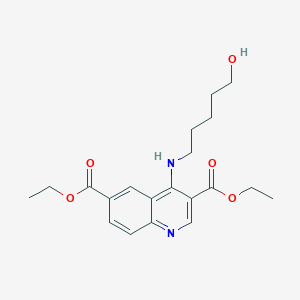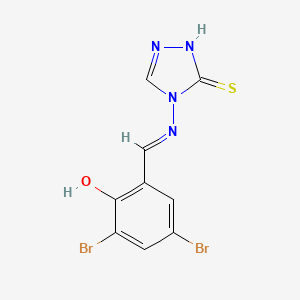
5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central ethane-1,2-diyl group flanked by sulfanediyl linkages, which are further connected to 3-methyl-4H-1,2,4-triazol-4-amine moieties. The presence of sulfur and nitrogen atoms in its structure makes it an interesting candidate for coordination chemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) typically involves the following steps:
Formation of the Ethane-1,2-diyl Core: The ethane-1,2-diyl core can be synthesized through the reaction of ethylene glycol with a suitable sulfonating agent under controlled conditions.
Introduction of Sulfanediyl Linkages: The ethane-1,2-diyl core is then reacted with a thiol compound to introduce the sulfanediyl linkages.
Attachment of 3-methyl-4H-1,2,4-triazol-4-amine Moieties: Finally, the sulfanediyl-linked intermediate is reacted with 3-methyl-4H-1,2,4-triazol-4-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the sulfanediyl linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole rings or the sulfanediyl linkages.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole rings or reduced sulfanediyl linkages.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) involves its interaction with molecular targets through coordination with metal ions or binding to specific biological receptors. The sulfur and nitrogen atoms in its structure play a crucial role in these interactions, facilitating the formation of stable complexes or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl-4H-1,2,4-triazol-4-amine)
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-phenyl-4H-1,2,4-triazol-4-amine)
- 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(1-methyl-4H-1,2,4-triazol-4-amine)
Uniqueness
5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): is unique due to its specific substitution pattern on the triazole rings and the presence of sulfanediyl linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N8S2/c1-5-11-13-7(15(5)9)17-3-4-18-8-14-12-6(2)16(8)10/h3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCZHURUNFZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCCSC2=NN=C(N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-bromo-4-[(5-hydroxypentyl)amino]quinoline-3-carboxylate](/img/structure/B7744077.png)
![3-{[6,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7744083.png)
![3-{[6,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid](/img/structure/B7744087.png)
![4-[(6,8-Dichloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid](/img/structure/B7744088.png)
![Ethyl 6,8-dichloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B7744096.png)


![3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7744110.png)


![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744144.png)



